6-Ethoxy-1H-indazol-3-ylamine
Übersicht
Beschreibung
6-Ethoxy-1H-indazol-3-ylamine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an indazole core with an ethoxy group at the 6-position and an amine group at the 3-position, making it a versatile scaffold for various chemical and biological applications .
Wirkmechanismus
Target of Action
The primary targets of 6-Ethoxy-1H-indazol-3-ylamine are cancer cells, particularly human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . The compound exhibits a promising inhibitory effect against these cell lines .
Mode of Action
This compound interacts with its targets by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction leads to changes in the cell cycle, affecting apoptosis and potentially leading to the death of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis and cell cycle . By inhibiting Bcl2 family members and the p53/MDM2 pathway, it disrupts the normal functioning of these pathways, leading to the death of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory effect against various cancer cell lines suggests that it has good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth. Specifically, the compound has been shown to have a potent inhibitory effect against the K562 cell line, with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound also shows great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
Biochemische Analyse
Biochemical Properties
6-Ethoxy-1H-indazol-3-ylamine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as FGFR1 (Fibroblast Growth Factor Receptor 1), exhibiting good enzymatic inhibition with an IC50 value of 15.0 nM . This interaction is crucial as FGFR1 is involved in various cellular processes, including cell growth and differentiation. The compound’s ability to inhibit FGFR1 suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In studies involving human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), the compound exhibited promising inhibitory effects . It influences cell function by inducing apoptosis and affecting the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway . These effects highlight the compound’s potential in modulating cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of FGFR1, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound’s interaction with the p53/MDM2 pathway suggests its role in promoting apoptosis and inhibiting tumor growth . These molecular mechanisms underline the compound’s potential as an anticancer agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for comprehending its mode of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1H-indazol-3-ylamine typically involves the formation of the indazole core followed by functionalization at the 6 and 3 positions. One common method includes the cyclization of o-aminobenzonitriles with hydrazine under acidic conditions to form the indazole ring. Subsequent ethoxylation and amination steps are carried out to introduce the ethoxy and amine groups, respectively .
Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions to achieve high yields and purity. For example, copper-catalyzed N-arylation reactions can be employed to introduce the ethoxy group, while palladium-catalyzed amination reactions are used to attach the amine group .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethoxy-1H-indazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indazole core, particularly at the 1 and 2 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Indazole N-oxides.
Reduction: Amino-indazole derivatives.
Substitution: Halogenated indazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-1H-indazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-3-amine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
6-Methoxy-1H-indazol-3-ylamine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
6-Chloro-1H-indazol-3-ylamine: Contains a chloro group, which can significantly alter its chemical properties and biological activities.
Uniqueness: 6-Ethoxy-1H-indazol-3-ylamine is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable scaffold for the development of new drugs and agrochemicals .
Biologische Aktivität
6-Ethoxy-1H-indazol-3-ylamine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on cancer cell lines, and relevant research findings.
The primary mechanism of action of this compound involves the inhibition of specific proteins and pathways that are crucial for cancer cell survival and proliferation. Key targets include:
- Bcl2 Family Members : The compound inhibits anti-apoptotic proteins, promoting apoptosis in cancer cells.
- p53/MDM2 Pathway : It modulates this pathway, which is vital for regulating the cell cycle and apoptosis.
This compound exhibits significant biochemical activities, particularly in enzyme inhibition:
Target Enzyme | IC50 Value |
---|---|
FGFR1 (Fibroblast Growth Factor Receptor 1) | 15.0 nM |
K562 Cell Line | 5.15 µM |
This compound demonstrates good bioavailability and solubility due to the presence of the ethoxy group, enhancing its reactivity in various chemical reactions.
Cellular Effects
Research has shown that this compound effectively induces apoptosis in various human cancer cell lines, including:
- K562 (Chronic Myeloid Leukemia) : Exhibited a significant reduction in cell viability with an IC50 of 5.15 µM.
- A549 (Lung Cancer) : Similar inhibitory effects noted.
- PC-3 (Prostate Cancer) : Demonstrated promising results in inhibiting cell growth.
- Hep-G2 (Liver Cancer) : Also showed sensitivity to the compound.
Apoptosis and Cell Cycle Analysis
In studies involving K562 cells, treatment with varying concentrations of this compound resulted in increased apoptosis rates:
Concentration (µM) | Total Apoptosis Rate (%) |
---|---|
10 | 9.64 |
12 | 16.59 |
14 | 37.72 |
The compound also affected cell cycle distribution, increasing the G0/G1 phase population while decreasing S phase cells, indicating its role in halting cell proliferation.
Case Studies
A series of studies have evaluated the efficacy of this compound. For instance:
- Antitumor Activity : In a study published in International Journal of Molecular Sciences, it was reported that compound 6o , a derivative, showed selective cytotoxicity towards cancer cells while sparing normal cells (HEK-293), with an IC50 value of 33.2 µM .
- Selectivity and Safety : The selectivity index (SI) for compound 6o was calculated at 6.45, indicating a favorable safety profile compared to traditional chemotherapeutics like 5-FU (SI = 0.14) .
Eigenschaften
IUPAC Name |
6-ethoxy-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)11-12-9(7)10/h3-5H,2H2,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENSIVQLZNKXRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.